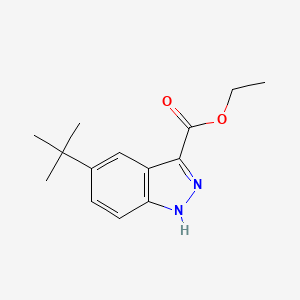
Ethyl 5-(tert-butyl)-1H-indazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(tert-butyl)-1H-indazole-3-carboxylate is an organic compound that belongs to the class of indazole derivatives Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound features an ethyl ester group at the 3-position and a tert-butyl group at the 5-position of the indazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(tert-butyl)-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(tert-butyl)-1H-indazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction parameters, leading to higher purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(tert-butyl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring, particularly at the 3-position, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: 5-(tert-butyl)-1H-indazole-3-carboxylic acid
Reduction: 5-(tert-butyl)-1H-indazole-3-methanol
Substitution: Various substituted indazole derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Ethyl 5-(tert-butyl)-1H-indazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of Ethyl 5-(tert-butyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of specific kinases or interact with G-protein coupled receptors, thereby affecting signal transduction pathways .
Comparaison Avec Des Composés Similaires
Ethyl 5-(tert-butyl)-1H-indazole-3-carboxylate can be compared with other indazole derivatives such as:
- 5-(tert-butyl)-1H-indazole-3-carboxylic acid
- 5-(tert-butyl)-1H-indazole-3-methanol
- Ethyl 1H-indazole-3-carboxylate
Uniqueness
The presence of both the ethyl ester and tert-butyl groups in this compound imparts unique chemical and physical properties, making it distinct from other similar compounds. These structural features can influence its reactivity, solubility, and biological activity .
Propriétés
Formule moléculaire |
C14H18N2O2 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
ethyl 5-tert-butyl-1H-indazole-3-carboxylate |
InChI |
InChI=1S/C14H18N2O2/c1-5-18-13(17)12-10-8-9(14(2,3)4)6-7-11(10)15-16-12/h6-8H,5H2,1-4H3,(H,15,16) |
Clé InChI |
OMELFXOZPWJKJM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NNC2=C1C=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















